molecular formula C8H6F2OS B12506035 3,4-Difluoro-phenylthioacetic acid

3,4-Difluoro-phenylthioacetic acid

Cat. No.: B12506035
M. Wt: 188.20 g/mol
InChI Key: SIDMAKLLOODHQQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-phenylthioacetic acid is an organic compound with the molecular formula C8H6F2O2S and a molecular weight of 204.19 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of two fluorine atoms attached to the phenyl ring and a thioacetic acid group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3,4-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 3,4-Difluoro-phenylthioacetic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-phenylthioacetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenylthioacetic acids depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-phenylthioacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-phenylthioacetic acid involves its interaction with specific molecular targets. The thioacetic acid group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Difluoro-phenylthioacetic acid is unique due to the presence of both fluorine atoms and the thioacetic acid group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C8H6F2OS

Molecular Weight

188.20 g/mol

IUPAC Name

2-(3,4-difluorophenyl)ethanethioic S-acid

InChI

InChI=1S/C8H6F2OS/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

SIDMAKLLOODHQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)S)F)F

Origin of Product

United States

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